1-Methyl-4-nitro-5-phenylsulfanylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-nitro-5-phenylsulfanylimidazole, also known as MNPSI, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that belongs to the imidazole family of compounds. MNPSI has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism Of Action
The mechanism of action of 1-Methyl-4-nitro-5-phenylsulfanylimidazole is not fully understood. However, studies have suggested that it may interact with enzymes and receptors in the body, leading to its observed biological effects.
Biochemical And Physiological Effects
1-Methyl-4-nitro-5-phenylsulfanylimidazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. 1-Methyl-4-nitro-5-phenylsulfanylimidazole has also been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, 1-Methyl-4-nitro-5-phenylsulfanylimidazole has been explored for its potential as a photoactive material.
Advantages And Limitations For Lab Experiments
1-Methyl-4-nitro-5-phenylsulfanylimidazole has several advantages as a research tool. It is relatively easy to synthesize, and its chemical properties make it amenable to various analytical techniques. However, 1-Methyl-4-nitro-5-phenylsulfanylimidazole has some limitations as well. It is a relatively new compound, and its biological effects are not fully understood. In addition, 1-Methyl-4-nitro-5-phenylsulfanylimidazole may exhibit toxicity at high concentrations, which could limit its use in certain types of experiments.
Future Directions
There are several future directions for research involving 1-Methyl-4-nitro-5-phenylsulfanylimidazole. One potential avenue is to investigate its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another potential direction is to explore its use as a photoactive material in applications such as solar energy conversion. Additionally, further studies are needed to fully understand the mechanism of action of 1-Methyl-4-nitro-5-phenylsulfanylimidazole and its potential toxicity.
Synthesis Methods
1-Methyl-4-nitro-5-phenylsulfanylimidazole can be synthesized through a multistep process that involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-nitrophenylhydrazone. The subsequent reaction of 4-nitrophenylhydrazone with methyl iodide and sodium hydride leads to the formation of 1-Methyl-4-nitro-5-phenylsulfanylimidazole.
Scientific Research Applications
1-Methyl-4-nitro-5-phenylsulfanylimidazole has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, 1-Methyl-4-nitro-5-phenylsulfanylimidazole has been investigated for its anti-inflammatory, anti-tumor, and anti-bacterial properties. In biochemistry, 1-Methyl-4-nitro-5-phenylsulfanylimidazole has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In material science, 1-Methyl-4-nitro-5-phenylsulfanylimidazole has been explored for its potential as a photoactive material.
properties
CAS RN |
80812-44-8 |
---|---|
Product Name |
1-Methyl-4-nitro-5-phenylsulfanylimidazole |
Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
1-methyl-4-nitro-5-phenylsulfanylimidazole |
InChI |
InChI=1S/C10H9N3O2S/c1-12-7-11-9(13(14)15)10(12)16-8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
JSTDAVYXINFTFX-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SC2=CC=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
CN1C=NC(=C1SC2=CC=CC=C2)[N+](=O)[O-] |
Other CAS RN |
80812-44-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.